2,3,5-Trichloro-4-iodopyridine

Vue d'ensemble

Description

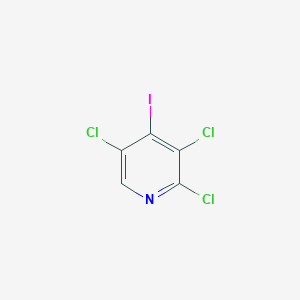

2,3,5-Trichloro-4-iodopyridine is a heterocyclic organic compound belonging to the pyridine family. It is characterized by the presence of three chlorine atoms and one iodine atom attached to a pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

2,3,5-Trichloro-4-iodopyridine undergoes nucleophilic substitution at positions activated by electron-withdrawing halogens. The iodine atom at position 4 acts as a superior leaving group compared to chlorine, enabling selective displacement.

Key Observations:

-

Regioselectivity : Nucleophiles preferentially attack position 4 (iodine) due to its lower bond dissociation energy and reduced steric hindrance.

-

Reaction Conditions :

Example Reaction :

Yield: 70–85% for primary amines.

Suzuki-Miyaura Cross-Coupling

The iodine atom facilitates palladium-catalyzed coupling with aryl boronic acids. This reaction is highly chemoselective for iodine over chlorine .

Optimization Data (Table 1):

| Entry | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene | 40 |

| 4 | Pd(OAc)₂/PCy₃ (5 mol%) | K₃PO₄ | Toluene/H₂O/EtOH | 78 |

Conditions : 100°C, 22 h. The Pd(OAc)₂/PCy₃ system enhances efficiency by stabilizing the active palladium species .

Sonogashira Coupling

The compound reacts with terminal alkynes under Pd/Cu catalysis to form alkynylated derivatives.

Mechanism :

-

Oxidative addition of Pd⁰ to the C–I bond.

-

Transmetallation with Cu-acetylide.

Example :

Yield: 65–80% with PdCl₂(PPh₃)₂/CuI .

Halogen Exchange Reactions

Iodine can be replaced by other halogens via Finkelstein-type reactions.

Notable Reaction :

Yield: 50–60% under microwave irradiation.

Lithiation and Functionalization

Selective deprotonation at position 6 (ortho to nitrogen) enables further derivatization:

Steps :

Application : Synthesizes 4-bromo-2,3,5-trichloro-6-iodopyridine, a precursor for sequential cross-coupling .

Cyclization Reactions

Used in constructing polycyclic architectures, such as indoloquinolines, via intramolecular C–N coupling .

Key Example :

-

Sequential Suzuki-Miyaura followed by Buchwald-Hartwig amination yields fused heterocycles with >70% efficiency .

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity in Cross-Coupling |

|---|---|---|

| 4 | I | High (prioritized in Pd reactions) |

| 2,3,5 | Cl | Low (requires harsh conditions) |

Stability and Handling

-

Thermal Stability : Decomposes above 200°C, releasing HCl and I₂.

-

Light Sensitivity : Degrades under UV light; store in amber vials.

This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and optoelectronic materials. Its iodine atom’s superior leaving-group ability and compatibility with diverse catalysts underscore its utility in modern organic chemistry.

Applications De Recherche Scientifique

Scientific Research Applications of 2,3,5-Trichloro-4-iodopyridine

This compound is a heterocyclic organic compound that belongs to the pyridine family and is characterized by three chlorine atoms and one iodine atom attached to a pyridine ring. It is known for its unique chemical properties, making it useful in various scientific research applications.

Preparation Methods

The synthesis of this compound typically involves the halogenation of pyridine derivatives. One common method includes the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium . Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistent quality and yield. The use of advanced equipment and techniques helps optimize the production process.

Chemical Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions: It can participate in nucleophilic substitution reactions because of the presence of halogen atoms. Common reagents include sodium methoxide and other nucleophiles, with reactions typically performed in polar solvents.

- Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions. Reagents such as palladium on carbon (Pd/C) and ammonium formate are used for reduction reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines.

Applications

This compound has a wide range of applications in scientific research:

- Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

- Biology: The compound is used in the study of biological pathways and mechanisms.

- Industry: It is used in the production of agrochemicals and other industrial products . It is also utilized in the development of pesticides because of its biological activity against pests.

This compound is a halogenated heterocyclic compound with potential biological activities and applications in chemical synthesis and medicinal chemistry. The presence of halogen atoms often enhances the reactivity of such compounds, making them suitable for applications in drug development and chemical biology. The compound's ability to participate in cross-coupling reactions, particularly in the synthesis of functionalized pyridines and quinolines, has been highlighted in studies focusing on its reactivity under palladium-catalyzed conditions.

Inhibition Studies

Mécanisme D'action

The mechanism of action of 2,3,5-Trichloro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical interactions, making it a versatile compound in different reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,5-Trichloropyridine

- 2,4,6-Trichloropyridine

- 2,3,5-Trifluoropyridine

Uniqueness

2,3,5-Trichloro-4-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to its analogs .

Activité Biologique

2,3,5-Trichloro-4-iodopyridine is a halogenated heterocyclic compound with the molecular formula CHClIN and a molecular weight of approximately 227.43 g/mol. Its unique structure, characterized by the presence of multiple halogen atoms, suggests potential biological activities and applications in chemical synthesis and medicinal chemistry.

Research indicates that compounds like this compound can interact with various biological systems. The presence of halogens often enhances the reactivity of such compounds, making them suitable for applications in drug development and chemical biology. The compound's ability to participate in cross-coupling reactions, particularly in the synthesis of functionalized pyridines and quinolines, has been highlighted in studies focusing on its reactivity under palladium-catalyzed conditions .

Inhibition Studies

One notable area of investigation involves the inhibition of ecto-5'-nucleotidase, an enzyme that plays a critical role in purine metabolism. Derivatives synthesized from this compound have shown promise in inhibiting this enzyme in both human and rat models. This suggests potential therapeutic applications in conditions where modulation of purine metabolism is beneficial .

Toxicity and Safety

While specific toxicity data for this compound is limited, general safety information indicates that compounds with similar structures may exhibit hazardous properties due to their halogen content. Precautions should be taken when handling this compound to mitigate risks associated with exposure .

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, including lithiation followed by halogenation processes. These synthetic routes allow for the introduction of various functional groups that can enhance biological activity or improve selectivity in chemical reactions .

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dichloro-4-iodopyridine | CHClN | Fewer chlorine atoms; different biological activity |

| 2-Iodo-4-chloropyridine | CHClN | Lacks multiple chlorines; different reactivity |

| 2-Chloro-4-methylpyridine | CHClN | Contains a methyl group instead of halogens |

This table illustrates how structural variations among related compounds can lead to differences in biological activity and reactivity.

Case Studies

In a recent dissertation focused on functionalized pyridines, this compound was utilized as a starting material for synthesizing novel derivatives that exhibited strong fluorescence properties. These derivatives were analyzed through UV/Vis and fluorescence spectroscopy to evaluate their potential applications in bioimaging and diagnostics .

Propriétés

IUPAC Name |

2,3,5-trichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDPWUULSOOSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573776 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406676-23-1 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.